CDP-3,6-dideoxy-alpha-D-mannose
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Overview
Description
CDP-3,6-dideoxy-alpha-D-mannose is a CDP-3,6-dideoxy-D-mannose in which the anomeric centre of the sugar component has alpha-configuration. It derives from an alpha-tyvelopyranose. It is a conjugate acid of a this compound(2-).
Scientific Research Applications
Enzymatic Synthesis and Reactions
- CDP-3,6-dideoxy-alpha-D-mannose (CDP-tyvelose) is involved in enzymatic synthesis processes, including the reversible 2-epimerization and other complex biochemical pathways. A study by Matsuhashi (1966) details the enzymatic synthesis of CDP-3,6-dideoxyhexoses, highlighting reversible diphosphopyridine nucleotide-dependent 2-epimerization of CDP-paratose and CDP-tyvelose in different bacterial strains (Matsuhashi, 1966).
- Matsuhashi and Strominger (1967) investigated the partial resolution of enzymes required for the reduction of CDP-4-keto-6-deoxy-d-glucose and the isolation of new intermediates in the enzymatic formation of CDP-3,6-dideoxyhexose (Matsuhashi & Strominger, 1967).
Biosynthesis and Genetic Aspects
- Thorson et al. (1994) studied the biosynthesis of 3,6-dideoxyhexoses, focusing on the molecular cloning and characterization of the ascarylose region from Yersinia pseudotuberculosis. This research contributes to understanding the genetic principles underlying 3,6-dideoxyhexose formation in bacteria (Thorson et al., 1994).
- Hallis et al. (1998) conducted mechanistic studies on the biosynthesis of paratose, including purification and characterization of CDP-paratose synthase, a key enzyme in the formation of CDP-3,6-dideoxy sugars (Hallis et al., 1998).
Molecular and Structural Analysis
- Koropatkin and Holden (2004, 2005) provided insights into the molecular structure of enzymes like α-D-glucose-1-phosphate cytidylyltransferase and CDP-D-glucose 4,6-dehydratase from Salmonella typhi, relevant to the biosynthesis of dideoxysugars like this compound (Koropatkin & Holden, 2004) (Koropatkin & Holden, 2005).
Novel Mechanisms and Enzymatic Activities
- Beyer et al. (2003) explored the biosynthesis of GDP-L-colitose, a 3,6-dideoxyhexose, focusing on the unique coenzyme B6-dependent enzyme catalyzing the C-3 deoxygenation process. This study provides new insights into the unique enzymatic mechanisms involved in deoxysugar biosynthesis (Beyer et al., 2003).
- Alam et al. (2004) conducted biosynthesis studies on colitose, detailing the expression, purification, and mechanistic characterization of GDP-4-keto-6-deoxy-D-mannose-3-dehydrase (ColD) and GDP-L-colitose synthase (ColC), which are critical in the biosynthesis of L-colitose (Alam et al., 2004).
Properties
Molecular Formula |
C15H25N3O14P2 |
---|---|
Molecular Weight |
533.32 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8+,9-,11-,12-,13-,14-/m1/s1 |
InChI Key |
JHEDABDMLBOYRG-LLWSESFUSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |
Canonical SMILES |
CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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